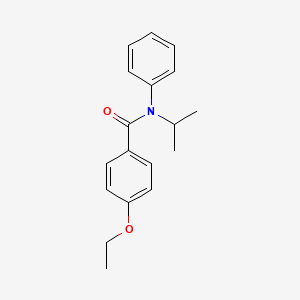
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the hydrazone precursor. This involves the reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine.
Formation of the Hydrazone: The aldehyde or ketone reacts with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Allylation: The hydrazone intermediate is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the reaction of the allylated hydrazone with 4-methoxyphenyl isocyanate to form the desired compound.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxo derivatives.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as thermal stability and conductivity.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with biological targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide include:
2-Methoxyphenyl isocyanate: This compound is used as a chemoselective reagent for amine protection and deprotection.
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic Acid: This compound is another hydrazone derivative with potential biological activity.
The uniqueness of this compound lies in its specific structural features, such as the allyloxy and methoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
357267-66-4 |
|---|---|
Molekularformel |
C19H19N3O4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-11-26-17-6-4-5-14(12-17)13-20-22-19(24)18(23)21-15-7-9-16(25-2)10-8-15/h3-10,12-13H,1,11H2,2H3,(H,21,23)(H,22,24)/b20-13+ |
InChI-Schlüssel |
LQRKOYRAFYMXEW-DEDYPNTBSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12021487.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12021491.png)
![11-[(5Z)-5-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12021500.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12021519.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12021528.png)

![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12021540.png)

